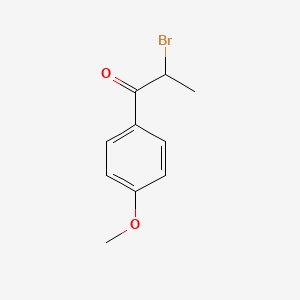

2-Bromo-1-(4-methoxyphenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCDPGOJVGDTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305736, DTXSID001344417 | |

| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21086-33-9 | |

| Record name | 21086-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

2-Bromo-1-(4-methoxyphenyl)propan-1-one, also known by synonyms such as 2-bromo-4'-methoxypropiophenone, is a halogenated ketone of significant interest in synthetic organic chemistry.[1] Its utility is most pronounced as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical compounds and novel materials.[2] The presence of a stereocenter at the α-carbon, a reactive bromine atom, and an electron-rich methoxyphenyl group provides multiple avenues for chemical modification, making it a valuable building block.

This guide provides a detailed examination of the core physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its safe handling, characterization, and effective use in a laboratory setting. The narrative moves beyond a simple recitation of data to explain the causality behind standard analytical procedures, ensuring a deeper understanding of the material's behavior.

Section 2: Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21086-33-9 | Sigma-Aldrich, Biosynth |

| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich, PubChem[1] |

| Molecular Weight | 243.10 g/mol | Sigma-Aldrich, PubChem[1] |

| Appearance | White crystalline solid | ChemBK, Sigma-Aldrich[2] |

| Melting Point | 51-53 °C | ChemBK[2] |

| Boiling Point | No experimental data available | ChemBK[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide) | ChemBK[2] |

| SMILES | CC(C(=O)C1=CC=C(C=C1)OC)Br | PubChem, Biosynth[1] |

| InChIKey | QNCDPGOJVGDTAN-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[1] |

Section 3: Molecular Structure and Spectroscopic Profile

A thorough understanding of a compound's structure is paramount for predicting its reactivity and confirming its identity. While comprehensive public spectral data for this specific molecule is limited, its profile can be reliably predicted based on its constituent functional groups.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

A doublet signal around 1.8-2.0 ppm for the three protons of the methyl group (-CH-CH₃ ), coupled to the alpha-proton.

-

A singlet around 3.8-3.9 ppm for the three protons of the methoxy group (-OCH₃ ).

-

A quartet signal around 5.1-5.3 ppm for the single alpha-proton (C H-Br), coupled to the methyl group protons.

-

A doublet for the two aromatic protons ortho to the carbonyl group (Ar-H ) around 7.9-8.0 ppm .

-

A doublet for the two aromatic protons meta to the carbonyl group (Ar-H ) around 6.9-7.0 ppm .

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum is expected to display 10 distinct signals:

-

Aliphatic carbons for the methyl group (~20 ppm), the alpha-carbon (~45 ppm), and the methoxy carbon (~55 ppm).

-

Aromatic carbons, including two signals for the quaternary carbons and two for the protonated carbons.

-

A downfield signal for the carbonyl carbon (C =O) above 190 ppm .

-

-

IR (Infrared) Spectroscopy: Key absorption bands anticipated are:

-

A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the conjugated ketone C=O stretching vibration.

-

Several peaks in the 1500-1600 cm⁻¹ range for the aromatic C=C stretching.

-

Strong peaks around 1250 cm⁻¹ and 1030 cm⁻¹ for the aryl-alkyl ether C-O stretching.

-

A peak in the 600-700 cm⁻¹ region for the C-Br stretching vibration.

-

Section 4: Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and suitability of this compound for experimental use, a systematic characterization workflow is essential.

Caption: Standard workflow for the physical characterization of a solid compound.

Protocol 1: Melting Point Determination

-

Causality: The melting point is a rapid and reliable indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.

-

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

-

Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample tightly.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point (51 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Protocol 2: Spectroscopic Identity Confirmation (NMR)

-

Causality: NMR spectroscopy provides the most definitive, non-destructive structural confirmation by mapping the chemical environment of all hydrogen and carbon atoms. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) directly within a clean, dry NMR tube.

-

Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous.

-

Data Acquisition: Insert the NMR tube into the spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Analysis: Process the resulting spectra and compare the observed chemical shifts, integration values, and coupling patterns to the predicted profile described in Section 3.

-

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

-

GHS Hazard Classification:

-

Recommended Handling Procedures:

-

Always use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

-

Keep away from ignition sources.[2]

-

-

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

The designated storage class is 8A for combustible, corrosive hazardous materials.

-

Section 6: Conclusion

This compound is a key synthetic intermediate whose utility is directly linked to a clear understanding of its physical properties. This guide has consolidated its core physicochemical data, provided a predicted spectroscopic profile for identity confirmation, and outlined validated experimental protocols for its characterization. Adherence to the safety and handling protocols described is essential for mitigating risks in a research environment. The information presented herein serves as a foundational resource for scientists leveraging this compound in their synthetic endeavors.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

-

Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

This compound. ChemBK. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

2-Bromo-1-(4-hydroxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

This document provides a detailed spectroscopic analysis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a key α-bromoketone intermediate in organic synthesis. As a class of compounds, α-bromoketones are highly valued for their unique reactivity, serving as versatile precursors in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The bromine atom at the alpha position significantly influences the molecule's electronic environment, making it an excellent electrophile for nucleophilic substitution reactions.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Given the specificity of this molecule, direct, published spectral data is not always available. Therefore, this guide leverages established spectroscopic principles and data from the closely related analogue, 2-bromo-1-(4-methoxyphenyl)ethanone, to construct a robust and scientifically-grounded analysis.[3][4] This approach mirrors the predictive work often required in novel synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Core Principles: Causality in NMR

The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl oxygen and the α-bromine, pull electron density away from adjacent protons and carbons, "deshielding" them from the applied magnetic field and causing their signals to appear further downfield (at a higher ppm value).[5] Signal integration provides the relative ratio of protons contributing to a specific resonance, while signal multiplicity, or splitting, reveals the number of neighboring, non-equivalent protons, following the N+1 rule.[5][6]

For this compound, we anticipate a distinct set of signals that reflect its asymmetric structure, a key difference from its ethanone analogue which possesses a methylene group. The introduction of a chiral center at the α-carbon (C2) results in a more complex spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data. These predictions are derived by starting with the known values for 2-bromo-1-(4-methoxyphenyl)ethanone and adjusting for the replacement of a proton on the α-carbon with a methyl group.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to C=O) | ~8.00 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the carbonyl group. |

| Ar-H (meta to C=O) | ~6.98 | Doublet (d) | 2H | Shielded by the electron-donating methoxy group. |

| CH-Br (α-proton) | ~5.25 | Quartet (q) | 1H | Strongly deshielded by both the adjacent carbonyl and the electronegative bromine atom. Split by the three protons of the adjacent methyl group. |

| OCH₃ | ~3.90 | Singlet (s) | 3H | Typical chemical shift for a methoxy group on an aromatic ring. |

| CH₃ (on α-carbon) | ~1.90 | Doublet (d) | 3H | Split by the single proton on the α-carbon. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~191.0 | Typical range for an α-haloketone carbonyl carbon. |

| Ar-C (ipso, attached to OCH₃) | ~164.5 | Deshielded due to attachment to oxygen. |

| Ar-C (ortho to C=O) | ~131.5 | Electron-withdrawing effect of the carbonyl group. |

| Ar-C (ipso, attached to C=O) | ~127.0 | Quaternary carbon with moderate deshielding. |

| Ar-C (meta to C=O) | ~114.2 | Shielded by the electron-donating effect of the methoxy group. |

| OCH₃ | ~55.8 | Standard chemical shift for an aryl methoxy carbon. |

| CH-Br (α-carbon) | ~45.0 | Significantly deshielded by the attached bromine atom. |

| CH₃ (on α-carbon) | ~21.0 | Typical aliphatic carbon chemical shift. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30° pulse angle.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a relaxation delay of 5 seconds.

-

Co-add 1024 scans for sufficient signal intensity.

-

-

Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Key NMR Correlations

Caption: Predicted key ¹H NMR correlations and shifts.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Core Principles: Vibrational Causality

The energy of a vibrational mode, and thus its absorption frequency (wavenumber), is determined by the bond strength and the masses of the connected atoms. The presence of an electronegative atom like bromine on the carbon alpha to a carbonyl group has a well-documented electronic effect. It withdraws electron density, which tends to increase the double-bond character and force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to a simple alkyl ketone. This is a key diagnostic feature.[8]

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3050-3000 | C-H Aromatic Stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| ~2950-2850 | C-H Aliphatic Stretch | Medium | Corresponds to the methyl and methine C-H bonds. |

| ~1705-1690 | C=O Carbonyl Stretch | Strong | Elevated frequency due to the electron-withdrawing effect of the α-bromine.[8] |

| ~1600, ~1510 | C=C Aromatic Ring Stretch | Strong-Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1260 | C-O-C Asymmetric Stretch | Strong | A prominent band for the aryl-alkyl ether (methoxy group). |

| ~1030 | C-O-C Symmetric Stretch | Medium | A second characteristic band for the methoxy group. |

| ~840 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |

| ~700-600 | C-Br Stretch | Medium-Weak | Often found in the fingerprint region and can be difficult to assign definitively. |

Experimental Protocol for ATR-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Background Scan: With the ATR crystal clean, run a background scan (typically 32 scans) to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure using the ATR anvil to ensure intimate contact between the solid sample and the crystal.[7]

-

Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, acting as a molecular fingerprint.[9]

Core Principles: Fragmentation Causality

In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺˙).[10] This ion is often unstable and fragments in predictable ways to form more stable ions. The most favorable fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable carbocations or radicals. For ketones, a common pathway is α-cleavage, where the bond between the carbonyl carbon and the α-carbon breaks.[10] The presence of bromine is also a critical diagnostic tool, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in characteristic "doublet" peaks (M⁺˙ and M+2⁺˙) for any fragment containing a bromine atom.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₁BrO₂ is 243.10 g/mol .[11] We expect to see two molecular ion peaks of nearly equal intensity at m/z 242 and m/z 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Key Predicted Fragments:

-

m/z 135 (Base Peak): This is the most likely base peak, resulting from α-cleavage and loss of the C₃H₄Br radical. This forms the highly stable 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), which is resonance-stabilized.

-

m/z 164/166: Loss of the bromine radical (·Br) to form the [M-Br]⁺ cation. The isotopic pattern will be absent here.

-

m/z 107: Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment, forming the 4-methoxyphenyl cation.

-

m/z 77: Loss of the methoxy group (·OCH₃) from the m/z 107 fragment, yielding the phenyl cation.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source operating at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The predicted ¹H NMR spectrum is expected to show five distinct signals, including a characteristic downfield quartet for the α-proton. The ¹³C NMR will confirm the presence of ten unique carbon environments. The IR spectrum will be dominated by a strong carbonyl absorption shifted to a higher wavenumber (~1700 cm⁻¹) due to the α-bromo substituent. Finally, mass spectrometry will confirm the molecular weight and isotopic distribution of bromine, with a likely base peak at m/z 135 corresponding to the stable 4-methoxybenzoyl cation. This comprehensive spectral guide provides a robust framework for the identification and confirmation of this important synthetic intermediate.

References

-

Wang, L. et al. (2015). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: Royal Society of Chemistry. [Link]

-

Leonard, N. J., & Owens, F. H. (1958). Spectral Properties of Medium- and Large-ring Carbocyclic Compounds: α-Bromoketones, Enol Acetates and Unsaturated Ketones. Journal of the American Chemical Society. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0227485). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

ChemBK. (2024). This compound. [Link]

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

Fahelelbom, K. M., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Spectroscopy. [Link]

-

Fiveable Inc. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term. [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. d-nb.info [d-nb.info]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound | C10H11BrO2 | CID 299102 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(4-methoxyphenyl)propan-1-one solubility information

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 21086-33-9), a key α-bromoketone intermediate in synthetic organic chemistry and pharmaceutical development. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a foundational understanding based on the compound's physicochemical properties and theoretical principles. It further presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling this compound in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound is an aromatic ketone featuring a bromine atom at the alpha position relative to the carbonyl group. This structural motif makes it a valuable and reactive building block in organic synthesis.[1] α-Haloketones are pivotal precursors for synthesizing a wide array of heterocyclic compounds, some of which exhibit significant biological activity.[1]

Chemical Identity and Structure

-

IUPAC Name: this compound[2]

-

Synonyms: 2-bromo-4'-methoxypropiophenone, p-methoxy-α-bromopropiophenone[2]

-

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3] |

| Molecular Weight | 243.10 g/mol | [2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 51-53 °C | [4] |

| Form | Solid | [3] |

Significance in Research and Development

As a functionalized ketone, this compound serves as a key intermediate for introducing the 1-(4-methoxyphenyl)propan-1-one moiety into larger molecules. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it a versatile tool in the synthesis of novel pharmaceutical agents and other complex organic molecules.[4][5]

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent.

Structural Analysis

The solubility behavior of this compound is dictated by the interplay of its functional groups:

-

Aromatic Ring & Propyl Chain: The methoxyphenyl and propyl components are largely nonpolar and hydrophobic.

-

Ketone and Methoxy Groups: The carbonyl (C=O) and methoxy (-OCH₃) groups introduce polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance.

-

Bromine Atom: The bromine atom is large and polarizable, contributing to van der Waals forces and adding to the overall hydrophobic character of the molecule.[5]

The "Like Dissolves Like" Principle

This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. Given its mixed polarity, this compound is predicted to have low solubility in water but higher solubility in various organic solvents.

Qualitative Solubility Data

Available information indicates that the compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[4] A related compound, 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, is noted to be soluble in ethanol and dichloromethane but insoluble in water, which reinforces these predictions.[6]

Caption: Predicted solubility based on structural analysis.

Experimental Determination of Thermodynamic Solubility

To overcome the lack of quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The isothermal shake-flask method is the gold standard for this purpose.[7][8]

Safety Precautions

Authoritative Grounding: This compound is classified as hazardous. It is reported to cause severe skin burns, eye damage, and may cause respiratory irritation.[2][3] All handling must be performed in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[9][10]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Keep the compound away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Isothermal Shake-Flask Method: Step-by-Step Protocol

This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of solubility.

Materials & Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.01 mg)

-

Calibrated volumetric pipettes

-

Centrifuge

-

Syringes and 0.45 µm PTFE syringe filters

-

HPLC system with a UV detector and a suitable C18 column

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound (approx. 20-30 mg) into a pre-weighed 4 mL glass vial. The key is to ensure a visible excess of solid remains after the equilibration period.[8]

-

Record the exact weight of the compound added.

-

-

Solvent Addition:

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.[11]

-

-

Equilibration:

-

Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the suspension for at least 48-72 hours.

-

Scientist's Note (Causality): A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, moving past potentially metastable states like supersaturation. 48-72 hours is a standard duration for crystalline organic compounds.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand at the same constant temperature for 2-4 hours to allow the excess solid to sediment.[7]

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

-

Scientist's Note (Trustworthiness): This step is a self-validating control. The presence of a solid pellet visually confirms that the supernatant is a saturated solution.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a 0.45 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed vial.[11]

-

Scientist's Note (Causality): Filtration is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration. A PTFE filter is chosen for its broad chemical compatibility with organic solvents.

-

-

Quantification by HPLC-UV:

-

Accurately weigh the collected filtrate, then perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Prepare a stock solution of this compound and create a series of calibration standards (typically 5-7 points).

-

Analyze the standards and the diluted sample by HPLC-UV, monitoring at a wavelength where the compound has strong absorbance (e.g., ~275 nm, typical for a methoxy-substituted benzoyl chromophore).

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration in the original saturated solution.

-

Express the final solubility in mg/mL and mol/L.

-

Data Presentation

Quantitative results should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Template for Reporting Solubility Data:

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 0.1 | 25.0 | Experimental Data | Experimental Data |

| Toluene | 2.4 | 25.0 | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | 25.0 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | 25.0 | Experimental Data | Experimental Data |

| Acetone | 5.1 | 25.0 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | 25.0 | Experimental Data | Experimental Data |

| Methanol | 5.1 | 25.0 | Experimental Data | Experimental Data |

| Water | 10.2 | 25.0 | Experimental Data | Experimental Data |

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile: poor aqueous solubility and good solubility in common polar organic solvents like ethanol, DMF, and dichloromethane. This guide provides the authoritative grounding and a detailed, robust experimental workflow necessary for researchers to determine precise thermodynamic solubility values. The application of the isothermal shake-flask method, combined with careful safety considerations and accurate HPLC quantification, will yield the high-quality data required to advance research, optimize synthetic processes, and facilitate formulation development involving this important chemical intermediate.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Solubility of Things. [Link]

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one - PubChem. National Center for Biotechnology Information. [Link]

-

Synthetic Access to Aromatic α-Haloketones - PMC. National Center for Biotechnology Information. [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents.

-

Solubility of different ketones in the buffer medium and... - ResearchGate. ResearchGate. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.

-

Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. ResearchGate. [Link]

-

2-Bromo-1-(4-hydroxyphenyl)propan-1-one - PubChem. National Center for Biotechnology Information. [Link]

-

Oxidative bromination of ketones using ammonium bromide and oxone (R) - ResearchGate. ResearchGate. [Link]

-

2-BROMO-1-(4-METHOXYPHENYL)ETHAN-1-ONE | CAS 2632-13-5 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT. National Council of Educational Research and Training. [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India. Satyabhama. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H11BrO2 | CID 299102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 2-Bromo-1-(4-methoxyphenyl)propan-1-one. It is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar α-bromoketones in their work. Beyond a standard safety data sheet, this document delves into the mechanistic underpinnings of the compound's reactivity and toxicity, offering practical, field-proven insights to ensure a self-validating system of laboratory safety.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 21086-33-9 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-4'-methoxypropiophenone, p-methoxy-α-bromopropiophenone | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is the first step in recognizing the potential dangers and implementing appropriate safety measures.[1]

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Danger

Pictograms:

-

Corrosion: GHS05

-

Exclamation Mark: GHS07

The "Why": Mechanistic Insights into Reactivity and Toxicity

The hazardous nature of this compound and other α-haloketones stems from their chemical structure. The presence of a bromine atom on the carbon adjacent (the "alpha" position) to the carbonyl group creates a highly electrophilic center.[2] This is due to the electron-withdrawing inductive effect of both the carbonyl oxygen and the bromine atom, making the α-carbon susceptible to nucleophilic attack.[2]

This inherent reactivity is the root cause of its toxicity. Biological macromolecules, such as proteins and enzymes, are rich in nucleophilic functional groups (e.g., the thiol groups of cysteine residues). This compound can act as an alkylating agent, forming covalent bonds with these biological nucleophiles.[3] This irreversible modification can disrupt the normal function of proteins and enzymes, leading to cellular damage and the observed corrosive and irritant effects.[3]

The potent lachrymatory (tear-inducing) properties of many α-haloketones are a direct result of this reactivity. They activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerves in the cornea.[3] This activation, caused by the covalent modification of cysteine residues on the TRPA1 channel, leads to a pain response and the production of tears.[3]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure through proper ventilation.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[4]

-

Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended. Dispose of gloves immediately after handling the compound.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Storage

Proper storage is crucial to prevent degradation and accidental exposure.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[5]

-

Corrosives Area: Store in a designated corrosives cabinet.

Experimental Workflow: A Safety-First Approach to Synthesis

This compound is a common building block in organic synthesis, for example, in the preparation of thiazoles and chalcones.[7][8] The following is a generalized, safety-focused protocol for a reaction involving an α-bromoketone.

Pre-Reaction Setup and Risk Assessment

-

Review the MSDS: Before starting any work, thoroughly review the MSDS for all reactants, solvents, and expected products.[5]

-

Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Assemble Glassware: Inspect all glassware for cracks or defects.

-

Prepare Quenching and Neutralization Solutions: Have appropriate quenching solutions (e.g., sodium thiosulfate for bromine) and acid/base neutralization solutions readily available.

Reaction Execution

Caption: A generalized workflow for safely handling this compound in a synthetic procedure.

Post-Reaction Work-up and Decontamination

-

Quenching: At the end of the reaction, any unreacted α-bromoketone should be quenched. This can often be achieved by the addition of a nucleophilic solution, but the specific quenching agent will depend on the reaction conditions.

-

Waste Disposal: All waste, including gloves, TLC plates, and contaminated paper towels, should be disposed of in a properly labeled hazardous waste container.[9] Liquid waste should be segregated into halogenated and non-halogenated streams as appropriate.

-

Glassware Decontamination: Glassware should be rinsed with a suitable solvent in the fume hood to remove any residual compound before being washed. A decontamination step, such as rinsing with a dilute solution of sodium bicarbonate or another suitable nucleophile, can be employed to neutralize any remaining reactive material.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Sources

- 1. This compound | C10H11BrO2 | CID 299102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. scirp.org [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one from 4-methoxypropiophenone

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one from 4-methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis.[1] The document delves into the mechanistic underpinnings of the α-bromination of 4-methoxypropiophenone, offers a detailed and validated experimental protocol, and emphasizes critical safety considerations. Furthermore, it outlines the analytical techniques for the characterization of the final product, ensuring purity and structural confirmation. This guide is intended to be a practical resource for researchers in drug development and synthetic organic chemistry, providing the necessary information to perform this synthesis safely and efficiently.

Introduction: Significance and Applications

This compound is a halogenated ketone derivative that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a precursor for the development of novel therapeutic agents.[1][2] The introduction of a bromine atom at the α-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[3] The methoxy-substituted phenyl ring is a common motif in many biologically active compounds, and this precursor allows for its facile incorporation. The strategic modification of molecules by introducing bromine can enhance therapeutic activity and favorably influence the metabolic profile of a drug.[4]

Mechanistic Insights: The α-Bromination of Ketones

The is a classic example of an α-halogenation of a ketone. This reaction typically proceeds via an acid-catalyzed mechanism, which involves the formation of an enol intermediate.[5]

Acid-Catalyzed Enol Formation

Under acidic conditions, the carbonyl oxygen of 4-methoxypropiophenone is protonated, which increases the electrophilicity of the carbonyl carbon. A weak base (such as the solvent or the conjugate base of the acid catalyst) then abstracts a proton from the α-carbon, leading to the formation of a resonance-stabilized enol intermediate. The presence of the methoxy group on the phenyl ring can influence the rate of enolization.

Electrophilic Attack by Bromine

The electron-rich double bond of the enol then acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or a protonated brominating agent. This step results in the formation of a protonated α-bromoketone.

Deprotonation and Product Formation

Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final product, this compound. The overall reaction is a selective substitution of a hydrogen atom for a bromine atom at the α-position.[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Methoxypropiophenone | C₁₀H₁₂O₂ | 164.20 | 10.0 g (60.9 mmol) | Starting material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent |

| Bromine (Br₂) | Br₂ | 159.81 | 3.1 mL (9.7 g, 60.9 mmol) | Brominating agent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a sodium hydroxide solution), dissolve 10.0 g (60.9 mmol) of 4-methoxypropiophenone in 100 mL of glacial acetic acid.

-

Addition of Bromine: While stirring the solution at room temperature, add 3.1 mL (9.7 g, 60.9 mmol) of bromine dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the color of the solution will change from reddish-brown to colorless upon completion.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude product may precipitate as a solid or an oil.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Neutralization: Combine the organic layers and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (100 mL, until effervescence ceases) to neutralize any remaining acid, and finally with brine (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.[7]

Diagram of the Experimental Workflow:

Caption: A schematic representation of the synthesis workflow for this compound.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is extremely harmful if inhaled. All manipulations involving bromine must be conducted in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Hydrobromic Acid (HBr): The reaction generates hydrogen bromide (HBr) gas as a byproduct, which is a corrosive and toxic irritant to the respiratory system.[8][9][10][11] The reaction apparatus should be equipped with a gas trap to neutralize the HBr fumes.

-

Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause skin burns. Handle with care and appropriate PPE.

-

General Precautions: Ensure that an emergency eyewash station and safety shower are readily accessible. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

Characterization of the Product

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methine proton at the α-position, and the methyl protons. The integration and splitting patterns will be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, the α-carbon bearing the bromine, and the methyl carbon.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks for the aromatic C-H and C-O bonds will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (243.10 g/mol ).[13] The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

-

Melting Point: The purified product should have a sharp melting point, which can be compared to literature values.

Conclusion

The via α-bromination is a well-established and reliable method. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can successfully prepare this important synthetic intermediate. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in drug discovery and organic synthesis.

References

- Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025, July 10). Google Cloud.

- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. Google Cloud.

- Safety Data Sheet: Hydrobromic acid - Carl ROTH. Carl ROTH.

- Hydrobromic acid - SAFETY DATA SHEET. (2010, September 2). Fisher Scientific.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, November 14). Dolly Corporation.

- Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents. Google Patents.

- This compound - PubChem. PubChem.

- 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC - NIH. National Institutes of Health.

- Supplementary Information - Beilstein Journals. Beilstein Journals.

- Process for the production of ª ‡ -bromopropiophenone - Google Patents. Google Patents.

- This compound - ChemBK. (2024, April 9). ChemBK.

- α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Organic Chemistry Portal.

- Synthetic Access to Aromatic α-Haloketones - MDPI. MDPI.

- 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate. ResearchGate.

- This compound - Sigma-Aldrich. Sigma-Aldrich.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed. (2024, February 21). PubMed.

- A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. Oriental Journal of Chemistry.

- Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone - Safrole. Safrole.

- Synthesis of 2-bromo-4'-chloropropiophenone - PrepChem.com. PrepChem.com.

- This compound sigma. MilliporeSigma.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). National Institutes of Health.

- Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. ChemRxiv.

- 2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone - BLDpharm. BLDpharm.

- 2-Bromo-1-(4-hydroxyphenyl)propan-1-one - PubChem. PubChem.

Sources

- 1. chembk.com [chembk.com]

- 2. dollycorporation.com [dollycorporation.com]

- 3. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]

- 7. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 8. windiachemical.com [windiachemical.com]

- 9. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. This compound | C10H11BrO2 | CID 299102 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Alpha-Bromination of 4-Methoxypropiophenone

Foreword: The Strategic Importance of α-Halogenated Ketones

Alpha-bromo ketones are foundational building blocks in modern organic synthesis, prized for their dual reactivity.[1] The presence of a bromine atom on the carbon adjacent to a carbonyl group creates a highly versatile intermediate. This structure features an electrophilic carbon center, activated by both the electron-withdrawing carbonyl and the bromine's nature as a good leaving group, making it a prime substrate for a vast array of nucleophilic substitution reactions.[1] Consequently, α-bromo ketones, such as 2-bromo-4'-methoxypropiophenone, are critical precursors in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[2][3] This guide provides a detailed examination of the mechanistic principles and field-proven methodologies for the selective alpha-bromination of 4-methoxypropiophenone, offering a robust framework for laboratory application and process optimization.

Core Mechanistic Principles: A Tale of Two Pathways

The alpha-halogenation of a ketone is fundamentally dependent on the formation of an enol or enolate intermediate.[4] The choice between acidic and basic conditions dictates the reactive intermediate and, critically, the controllability of the reaction. For the synthesis of a mono-brominated product like 2-bromo-4'-methoxypropiophenone, this choice is paramount.

The Preferred Route: Acid-Catalyzed Bromination via an Enol Intermediate

For achieving selective mono-bromination, acid catalysis is the overwhelmingly preferred method.[4][5] The reaction proceeds through a multi-step mechanism where the formation of the enol is the key rate-determining step.[6]

Mechanism Breakdown:

-

Carbonyl Protonation: The reaction is initiated by the rapid, reversible protonation of the carbonyl oxygen by an acid catalyst, such as acetic acid or hydrobromic acid.[7][8] This step significantly increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-

Nucleophilic Attack on Bromine: The electron-rich π-bond of the enol acts as the nucleophile, attacking an electrophilic bromine source (e.g., Br₂).[7][10] This forms the new carbon-bromine bond at the alpha position and results in a protonated α-bromo ketone intermediate.

-

Deprotonation and Catalyst Regeneration: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst.[7] This final step yields the 2-bromo-4'-methoxypropiophenone product.

A significant advantage of the acid-catalyzed pathway is its inherent control against over-bromination. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jamaipanese.com [jamaipanese.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Electrophilic Bromination of Ketones with Br₂ and an Acid Catalyst

Foreword

The introduction of a bromine atom alpha to a carbonyl group is a pivotal transformation in modern organic synthesis. α-Bromoketones are not merely intermediates; they are powerful synthons, activated for a multitude of subsequent transformations that are fundamental to the construction of complex molecular architectures, particularly within the pharmaceutical industry. This guide is crafted for the practicing researcher, scientist, and drug development professional. It moves beyond textbook theory to provide a granular, field-tested perspective on the acid-catalyzed electrophilic bromination of ketones. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, ensuring that this document serves as a reliable and comprehensive resource in your synthetic endeavors.

Strategic Importance of α-Bromoketones in Synthesis

α-Bromoketones are highly valued synthetic intermediates due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon.[1] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, while the bromide ion is an excellent leaving group. This electronic arrangement facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. Furthermore, these compounds are precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, a key structural motif in many biologically active molecules.[2] Their utility is demonstrated in the synthesis of heterocycles, such as 2-amino-1,3-thiazoles, and as key building blocks for various pharmaceutical agents.[3][4]

Reaction Mechanism: A Tale of Tautomerism and Electrophilicity

The acid-catalyzed bromination of a ketone is a classic example of an electrophilic α-substitution reaction. A critical insight is that the ketone itself is not the nucleophile. Instead, the reaction proceeds through its enol tautomer, the formation of which is the rate-determining step.[2][5]

The mechanism can be dissected into three primary stages:

-

Acid-Catalyzed Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H⁺ from acetic acid or HBr).[1] This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base, such as the solvent or the conjugate base of the acid, then abstracts an α-proton, leading to the formation of the electron-rich enol intermediate.[1]

-

Nucleophilic Attack: The π-bond of the enol is nucleophilic and readily attacks the electrophilic molecular bromine (Br₂). This step forms a new carbon-bromine bond and generates a protonated α-bromoketone intermediate.[1]

-

Deprotonation and Catalyst Regeneration: A weak base removes the proton from the carbonyl oxygen, yielding the final α-bromoketone product and regenerating the acid catalyst, thus completing the catalytic cycle.[1]

Kinetic studies have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[6] This provides strong evidence that the slow step is the formation of the enol.

Figure 1: Mechanism of Acid-Catalyzed Ketone Bromination.

Regioselectivity in Unsymmetrical Ketones

For unsymmetrical ketones, the regioselectivity of bromination is determined by the stability of the enol intermediate. Under thermodynamic control (acidic conditions), the more substituted, and therefore more stable, enol is preferentially formed. Consequently, bromination occurs at the more substituted α-carbon.[6] For example, the bromination of 2-methylcyclohexanone yields 2-bromo-2-methylcyclohexanone as the major product.[7]

A Validated Experimental Protocol

The following protocol is a robust starting point for the α-bromination of a general ketone, such as acetophenone. Optimization may be required for different substrates.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Ketone (e.g., Acetophenone) | Reagent | Ensure purity and dryness. |

| Bromine (Br₂) | ACS Reagent | EXTREMELY TOXIC & CORROSIVE . Handle only in a certified chemical fume hood with appropriate PPE. |

| Glacial Acetic Acid | ACS Reagent | Serves as both solvent and catalyst. |

| Diethyl Ether or Dichloromethane | Anhydrous | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | For neutralization of acid. |

| Saturated Sodium Bisulfite (NaHSO₃) | Aqueous | For quenching excess bromine. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying organic layers. |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium bisulfite solution), dissolve the ketone (1.0 eq.) in glacial acetic acid (approx. 2-4 mL per gram of ketone).

-

Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (1.0-1.05 eq.) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the ketone solution over 30-60 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should fade as it is consumed.[8]

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing a significant volume of cold water and ice.

-

Quenching Excess Bromine: If the aqueous mixture retains a yellow/orange color, add saturated sodium bisulfite solution dropwise until the color disappears.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude α-bromoketone, which may be a solid or oil, can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

Experimental Workflow

Figure 2: Generalized Experimental Workflow for α-Bromination.

Quantitative Data and Substrate Scope

The acid-catalyzed bromination is applicable to a wide range of ketones. The following table summarizes typical reaction conditions and reported yields for various substrates.

| Ketone Substrate | Brominating Agent | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | 2 | RT | 72 | [6] |

| p-Bromoacetophenone | Br₂ | Acetic Acid | - | <20 | 69-72 | [8] |

| 2-Pentanone | Br₂ | Acetic Acid | 1-3 | RT | ~75-85 (expected) | [8] |

| 3-Pentanone (Di-bromination) | Br₂ | PBr₃ (cat.) | 0.5 | 0 | 72 | [9] |

| Cyclohexanone | Br₂ | Acetic Acid | - | RT | ~80 | [10] |

| 2-Methylcyclohexanone | Br₂ | Acetic Acid | - | RT | Good | [7] |

Characterization of α-Bromoketones

Confirmation of the product structure is achieved through standard spectroscopic techniques. The introduction of bromine at the α-position induces characteristic changes in the spectra.

-

Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching frequency in saturated ketones (around 1715 cm⁻¹) is often slightly shifted upon α-bromination. The C-Br bond itself has a weak absorption in the fingerprint region.[11]

-

¹H NMR Spectroscopy: The proton(s) on the bromine-bearing α-carbon experience a significant downfield shift due to the electronegativity of the bromine atom. A methine proton (-CH(Br)-) typically appears in the range of 4.0-5.0 ppm, while methylene protons (-CH₂(Br)) appear around 3.8-4.2 ppm.

-

¹³C NMR Spectroscopy: The carbon atom attached to the bromine is also shifted downfield, typically appearing in the 30-50 ppm range. The carbonyl carbon signal remains in the characteristic 190-220 ppm region for ketones.[12][13]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient catalyst; Low reaction temperature; Sterically hindered or deactivated substrate. | Increase catalyst loading (e.g., add a few drops of HBr); Increase reaction temperature or time; Consider a more reactive brominating agent like N-Bromosuccinimide (NBS) with a radical initiator for certain substrates. |

| Formation of Di- or Polybrominated Products | Use of excess bromine; Reaction temperature is too high. | Use precise stoichiometry (1.0-1.05 eq. of Br₂); Maintain low temperature during bromine addition; Add the ketone solution to the bromine solution (inverse addition) to maintain a low ketone concentration. |

| Aromatic Ring Bromination (for aryl ketones) | Highly activated aromatic ring (strong electron-donating groups). | Use a less reactive brominating agent (e.g., NBS); Perform the reaction at a lower temperature; Protect the aromatic ring if necessary. |

| Low Isolated Yield | Product is water-soluble; Emulsion formation during work-up; Decomposition on silica gel. | Saturate the aqueous layer with NaCl before extraction; Use a different extraction solvent or break the emulsion with brine; Minimize contact time on silica gel, use a less polar eluent system, or consider purification by recrystallization. |

| Difficult Purification | Starting material and product have similar polarity. | If conversion is incomplete, consider pushing the reaction further with slightly more Br₂. If dibromination is the issue, use less Br₂. Optimize chromatography with a shallow solvent gradient. Sometimes, taking the crude material to the next step can be a viable strategy.[14] |

Safety Precautions: Handling Molecular Bromine

Bromine (Br₂) is a highly toxic, corrosive, and volatile substance that can cause severe burns upon contact and is fatal if inhaled.

-

Engineering Controls: All manipulations involving liquid bromine or concentrated bromine solutions must be performed in a certified and properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene are often recommended, but consult a glove compatibility chart).[4] Do not use disposable latex or vinyl gloves.

-

Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available in the fume hood. In case of a small spill, cover with sodium thiosulfate and an inert absorbent material, then collect for hazardous waste disposal. For large spills, evacuate the area immediately.

-

Waste Disposal: All bromine-containing waste must be quenched with sodium bisulfite or thiosulfate before being placed in a designated hazardous waste container.

Conclusion

The acid-catalyzed electrophilic bromination of ketones is a powerful and reliable transformation that provides access to a versatile class of synthetic intermediates. Mastery of this reaction hinges on a solid understanding of its mechanism, particularly the role of the enol intermediate, and meticulous control over reaction parameters. By leveraging the insights and protocols detailed in this guide, researchers can confidently and safely employ this methodology to advance their synthetic campaigns in drug discovery and beyond.

References

-

Ashcroft, M. R.; Hoffmann, H. M. R. 2,4-Dibromo-3-pentanone. Org. Synth.1977 , 57, 74. DOI: 10.15227/orgsyn.057.0074. [Link]

-

Das, B.; Venkateswarlu, K.; Majhi, A.; Reddy, M. R.; Reddy, K. N. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications2006 , 36(21), 3175-3179. [Link]

-

Habermann, J.; Ley, S. V.; Thomas, A. W. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. J. Chem. Soc., Perkin Trans. 11999 , 2425-2427. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. β-Bromoketone synthesis by bromination. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

The Organic Chemist. (2018). Alpha Halogenation of Ketones. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Pearson+. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... [Link]

-